molecular formula C18H23N3O B6706576 N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide

N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide

Cat. No.: B6706576
M. Wt: 297.4 g/mol
InChI Key: DVTIRSDKTCKHMC-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, which is substituted with a diethylamino group and a 2-methylpyridin-3-ylmethylamino group

Properties

IUPAC Name

N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-4-21(5-2)18(22)15-8-10-17(11-9-15)20-13-16-7-6-12-19-14(16)3/h6-12,20H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTIRSDKTCKHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NCC2=C(N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-aminobenzoic acid with diethylamine under appropriate conditions.

    Introduction of the Pyridine Moiety: The next step involves the introduction of the 2-methylpyridin-3-ylmethylamino group. This can be achieved through a nucleophilic substitution reaction where the benzamide core is reacted with 2-methyl-3-chloromethylpyridine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or pyridine moieties can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-aminobenzamide: Similar structure but lacks the pyridine moiety.

    N,N-diethyl-4-(pyridin-3-ylmethylamino)benzamide: Similar structure but without the methyl group on the pyridine ring.

Uniqueness

N,N-diethyl-4-[(2-methylpyridin-3-yl)methylamino]benzamide is unique due to the presence of both the diethylamino and 2-methylpyridin-3-ylmethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

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